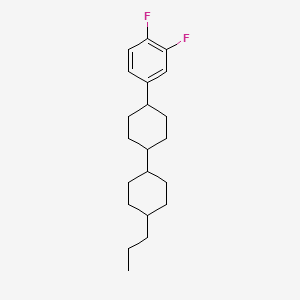

trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)

Description

Properties

IUPAC Name |

1,2-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h12-18H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWZOZXLWVWJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342385 | |

| Record name | 3~3~,3~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82832-57-3 | |

| Record name | 3~3~,3~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

The synthesis begins with commercially available starting materials:

- 3,4-Difluorobenzene : This serves as the aromatic component.

- Cyclohexane derivatives : These are used to construct the bicyclic structure.

Reaction Conditions

The reaction conditions are critical for achieving the desired product. Typical conditions include:

- Catalysts : Transition metal catalysts (e.g., palladium or nickel) may be employed to facilitate coupling reactions.

- Solvents : Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), which help dissolve reactants and facilitate interactions.

- Temperature and Pressure : Reactions are often conducted under controlled temperatures (typically between 50°C to 150°C) and pressures to optimize yield.

General Synthetic Route

The general synthetic route can be summarized as follows:

- Coupling Reaction : The coupling of 3,4-difluorobenzene with a suitable cyclohexane derivative is initiated using a catalyst under the specified conditions.

- Formation of Bicyclic Structure : The reaction leads to the formation of the bicyclic structure characteristic of bi(cyclohexane) compounds.

- Functionalization : The introduction of the propyl group can occur through alkylation reactions or other substitution methods.

Purification Techniques

After synthesis, purification is essential to obtain high-purity trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane). Common purification techniques include:

- Recrystallization : This method is used to purify solid products based on differences in solubility.

- Chromatography : Techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) are employed for separating components based on their interactions with stationary and mobile phases.

In an industrial context, the production of trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. Key aspects include:

- Scaling Up : Laboratory methods are adapted for larger-scale production while maintaining efficiency and safety.

- Quality Control : Advanced analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) are utilized for monitoring reaction progress and verifying product purity.

The unique structural properties of trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) make it valuable for various research applications:

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules due to its functional groups.

Biology

In biological research, it can act as a probe for studying interactions between small molecules and biological macromolecules. Its fluorine atoms enhance tracking capabilities using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Medicine

The compound shows potential in drug development due to its ability to interact with specific biological targets.

Material Science

Its unique structure contributes to advancements in materials science, particularly in the development of polymers and liquid crystals.

The preparation methods for trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) involve careful selection of starting materials and optimized reaction conditions followed by rigorous purification processes. The compound's unique properties open avenues for research across various scientific disciplines.

| Preparation Step | Description |

|---|---|

| Starting Materials | 3,4-Difluorobenzene & Cyclohexane Derivatives |

| Reaction Conditions | Catalysts (e.g., palladium), Solvents (e.g., THF), Temperature (50°C - 150°C) |

| Purification Techniques | Recrystallization & Chromatography |

| Industrial Methods | Large-scale reactors & Automated processes |

Chemical Reactions Analysis

Oxidation Reactions

The propyl chain and aromatic system are plausible sites for oxidation:

- Propyl Chain Oxidation : Under controlled conditions, the terminal methyl group of the propyl chain could oxidize to a carboxylic acid. Reagents like potassium permanganate (KMnO₄) in acidic or basic media are commonly used for such transformations .

- Aromatic Ring Oxidation : The difluorophenyl group may undergo ring oxidation, though fluorine substituents typically deactivate the ring toward electrophilic attack. Strong oxidizing agents like chromium trioxide (CrO₃) might induce partial ring cleavage .

Reduction Reactions

- Bicyclohexane Saturation : Hydrogenation using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) could reduce double bonds in the bicyclohexane system, though the compound’s trans,trans configuration suggests a fully saturated structure .

- Defluorination : Catalytic hydrogenation under high pressure might remove fluorine atoms from the difluorophenyl group, though this is less common due to the strength of C–F bonds .

Substitution Reactions

The difluorophenyl group is a potential site for electrophilic substitution:

- Halogenation : Fluorine substituents direct incoming electrophiles to specific positions. Chlorination or bromination could occur at the para position relative to the bicyclohexane attachment .

- Nucleophilic Aromatic Substitution : Under strongly basic conditions, fluorine atoms might be replaced by nucleophiles like amines or alkoxides .

Functionalization of the Bicyclohexane System

- Epoxidation : The vinyl group in structural analogs (e.g., the vinyl derivative in) undergoes epoxidation with peracids like m-CPBA. While the propyl variant lacks a vinyl group, similar strategies could target other unsaturated sites .

- Cross-Coupling : Suzuki or Heck coupling reactions could introduce aryl or alkenyl groups to the bicyclohexane framework, leveraging palladium catalysts .

Comparison with Structural Analogs

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic), CrO₃ | Carboxylic acids, ketones |

| Reduction | H₂/Pd-C, LiAlH₄ | Saturated derivatives |

| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | Halogenated aromatics |

| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl or alkenyl derivatives |

Mechanistic Insights

- Steric Effects : The trans,trans configuration of the bicyclohexane system imposes steric constraints, favoring reactions at less hindered sites (e.g., the para position of the difluorophenyl group) .

- Electronic Effects : Fluorine atoms withdraw electron density, directing electrophiles to specific positions on the aromatic ring .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) exhibit significant anticancer properties. Research has shown that the difluorophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, a study demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells in vitro, suggesting potential for further development as a therapeutic agent .

Neuroprotective Effects

Another promising application of this compound lies in neuroprotection. Research indicates that compounds with bicyclic structures can cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress and neuroinflammation. The presence of the difluorophenyl moiety may enhance these properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Polymer Development

The unique structural characteristics of trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) make it suitable for use in polymer synthesis. Its ability to act as a monomer can lead to the creation of polymers with enhanced thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .

Liquid Crystals

This compound has also been explored for its potential use in liquid crystal displays (LCDs). Its molecular structure allows for effective alignment and manipulation of liquid crystal phases, which is crucial for optimizing display technologies. Studies suggest that integrating trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) into liquid crystal formulations can enhance response times and color reproduction in LCDs .

Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Recent investigations into the biodegradability of trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) have revealed insights into its degradation pathways and potential ecological effects. Studies suggest that while the compound is resistant to rapid degradation, certain microbial strains can metabolize it under specific conditions, indicating potential for bioremediation strategies .

Pesticide Development

The structural properties of this compound may also lend themselves to agricultural applications as a novel pesticide. Research is ongoing to assess its efficacy against various pests while minimizing environmental toxicity. Initial findings indicate that modifications to its chemical structure could enhance its insecticidal properties without adversely affecting non-target organisms .

Mechanism of Action

The mechanism of action of trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong interactions with various biological molecules, influencing their activity and function. Additionally, the cyclohexane rings provide a rigid framework that can modulate the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) with structurally related bicyclohexyl derivatives:

Functional Group Impact on Properties

- Fluorinated Aromatic Groups: The 3,4-difluorophenyl group in the target compound enhances polarity and thermal stability compared to non-fluorinated analogues (e.g., ethoxy or vinyl derivatives) . 3,4,5-Trifluorophenyl substitution (CAS 137644-54-3) further increases melting points and mesophase ranges, making it suitable for high-performance liquid crystals .

- Alkyl Chains: Longer chains (e.g., pentyl in CAS 137644-54-3) improve solubility in non-polar matrices but reduce phase transition temperatures compared to propyl . Ethoxy groups (CAS 95756-62-0) introduce polarity but lower thermal stability due to ether bond lability .

Biological Activity

trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is a complex organic compound characterized by its unique structural features, including two cyclohexane rings linked by a single bond and substituted with a 3,4-difluorophenyl group and a propyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C21H30F2

- CAS Number : 82832-57-3

- Molecular Weight : 344.47 g/mol

- Structure : The compound features a rigid bicyclic structure that may influence its biological interactions.

The biological activity of trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is believed to stem from its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms enhances the compound's lipophilicity and potential for forming strong interactions with proteins and enzymes. This can lead to modulation of receptor activities and influence signaling pathways.

In Vitro Studies

Recent studies have explored the compound's effects on various biological targets:

-

Nicotinic Acetylcholine Receptors (nAChRs) :

- The compound has been tested for its activity as a positive allosteric modulator of α7 nAChRs. In vitro assays demonstrated that it can enhance receptor activity with significant efficacy.

- Table 1 : Summary of α7 nAChR Modulation Activity

Compound EC50 (µM) Max Modulation (%) trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) 0.18 1200 -

GABA Receptors :

- The compound exhibited inhibitory effects on GABA_A receptors, suggesting potential anxiolytic or sedative properties.

-

Cytotoxicity :

- Preliminary cytotoxicity assays indicate that the compound may have selective toxicity towards certain cancer cell lines while sparing normal cells.

Case Studies

In a recent case study published in a peer-reviewed journal, researchers investigated the effects of trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) on neuronal cultures. The results indicated that the compound improved synaptic plasticity and had neuroprotective effects against oxidative stress-induced damage.

Applications in Drug Development

The unique properties of trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) make it a promising candidate for drug development:

- Neuropharmacology : Its modulation of nAChRs positions it as a potential treatment for neurodegenerative diseases such as Alzheimer's.

- Anxiolytics : Due to its effects on GABA receptors, it may be explored as a new class of anxiolytic agents.

Q & A

Basic: What are the optimal conditions for synthesizing trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)?

Answer:

The synthesis typically involves coupling reactions between fluorinated aromatic precursors and cyclohexane derivatives. For example, analogous compounds like 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione are synthesized via reactions between 2,4-difluorophenylamine and cyclohexane-1,3-dione under controlled temperatures (60–80°C) and acidic or catalytic conditions . Key steps include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or palladium catalysts for cross-coupling.

- Purification : Column chromatography or recrystallization to achieve >98% purity (as seen in CAS 85312-59-0 derivatives) .

- Stereochemical control : Maintaining the trans,trans configuration requires rigid reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent isomerization .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Answer:

Standard characterization methods include:

- NMR spectroscopy : To confirm the trans,trans configuration and fluorophenyl substitution patterns (¹H/¹³C, ¹⁹F NMR) .

- HPLC/MS : For purity assessment and detection of byproducts (e.g., isomers or unreacted precursors) .

- X-ray crystallography : For definitive structural confirmation, particularly for stereochemical assignments .

- Thermogravimetric analysis (TGA) : To evaluate thermal stability, critical for applications in materials science .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

Based on safety data sheets (SDS) for structurally similar compounds:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First aid : For skin contact, wash immediately with water; if inhaled, move to fresh air and seek medical attention .

- Waste disposal : Follow hazardous waste guidelines for halogenated organics .

Advanced: How does stereochemistry (trans,trans vs. cis,trans) influence the compound’s physicochemical properties?

Answer:

The trans,trans configuration enhances:

- Thermal stability : Reduced steric hindrance allows tighter molecular packing, increasing melting points (observed in biphenyl derivatives with trans-cyclohexane groups) .

- Liquid crystalline behavior : The rigid trans,trans structure aligns with mesophase requirements in photonics applications, as seen in trifluorophenyl analogs .

- Solubility : Trans configurations often lower solubility in polar solvents compared to cis isomers due to symmetry .

Advanced: What role do fluorine atoms play in modulating this compound’s bioactivity or material properties?

Answer:

The 3,4-difluorophenyl group contributes to:

- Enhanced binding affinity : Fluorine’s electronegativity improves interactions with biological targets (e.g., enzymes or receptors) .

- Metabolic stability : Fluorination reduces oxidative degradation, extending half-life in drug discovery contexts .

- Dielectric properties : Fluorine atoms lower polarizability, making the compound suitable for optoelectronic materials .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

Answer:

Contradictions often arise from:

- Isomeric impurities : Use chiral HPLC or supercritical fluid chromatography to isolate enantiomers .

- Crystallization conditions : Varying solvent polarity or cooling rates can alter melting points. Standardize protocols using DSC .

- Batch variability : Characterize multiple synthesis batches via NMR and elemental analysis to identify inconsistencies .

Advanced: What experimental designs are effective for studying structure-property relationships in related compounds?

Answer:

Adopt a factorial design approach:

- Variables : Vary substituents (e.g., alkyl chain length, fluorine position) while keeping the bi(cyclohexane) core constant .

- Response metrics : Measure phase transition temperatures (DSC), optical anisotropy (polarized microscopy), and dielectric constants .

- Statistical analysis : Use ANOVA to identify significant factors, as demonstrated in photonics studies .

Advanced: How can computational modeling complement experimental studies of this compound?

Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) and optimize molecular geometries for synthesis .

- MD simulations : Model self-assembly behavior in liquid crystalline phases .

- Docking studies : Screen for potential biological targets by simulating ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.